4-Aminobenzyl butyrate

Description

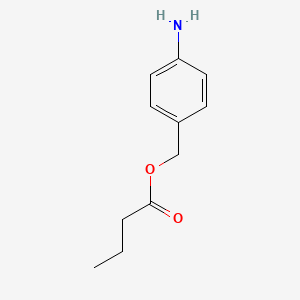

4-Aminobenzyl butyrate (CAS No. 55536-08-8), also referred to as 4-aminophenyl butanoate, is an ester derivative of butyric acid with a para-aminophenyl substituent . Its molecular formula is C₁₀H₁₃NO₂, featuring a butyrate ester group linked to an aromatic amine moiety. This structural configuration confers unique reactivity and solubility profiles, making it valuable in medicinal chemistry and industrial applications. The compound is synthesized via esterification reactions between 4-aminobenzyl alcohol and butyric acid derivatives, often catalyzed by acidic or enzymatic conditions. Its biological activity is attributed to the interplay between the lipophilic ester group and the polar amino group, enabling interactions with enzymes and cellular receptors .

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(4-aminophenyl)methyl butanoate |

InChI |

InChI=1S/C11H15NO2/c1-2-3-11(13)14-8-9-4-6-10(12)7-5-9/h4-7H,2-3,8,12H2,1H3 |

InChI Key |

GFNSYKDAZOVGRH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OCC1=CC=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobenzyl butyrate typically involves the esterification of 4-aminobenzyl alcohol with butyric acid. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Ester Hydrolysis

The ester bond in 4-aminobenzyl butyrate undergoes hydrolysis under acidic, basic, or enzymatic conditions, yielding 4-aminobenzyl alcohol and butyric acid (or its conjugate base).

Acid-Catalyzed Hydrolysis

-

Conditions : Aqueous HCl (1–3 M), reflux (80–100°C), 4–8 hours.

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

Base-Catalyzed Hydrolysis

-

Conditions : NaOH (1–2 M), ethanol/water mixture, 60–70°C, 2–4 hours.

-

Mechanism : Nucleophilic attack by hydroxide ion forms a tetrahedral intermediate, which collapses to release the carboxylate and alcohol.

Enzymatic Hydrolysis

-

Catalysts : Lipases (e.g., Bacillus pumilus Lipase A) or esterases.

-

Mechanism : Serine-based nucleophilic catalysis forms an acyl-enzyme intermediate, followed by water-mediated deacylation .

-

Key Steps :

-

Nucleophilic attack by serine residue → tetrahedral intermediate.

-

Collapse to acyl-enzyme intermediate.

-

Hydrolysis yields free acid and regenerates the enzyme.

-

-

-

Kinetics : Activation energy for rate-limiting step (tetrahedral intermediate formation) is ~20.3 kcal/mol .

Oxidative Reactions

The 4-aminobenzyl moiety can undergo oxidation, particularly in biological or catalytic systems:

Enzymatic Oxidation

-

Conditions : Microbial fermentation using Actinomycetales or Moniliales species.

-

Products : 4-[amino-(polycarbon-lower-alkyl)-amino]-2-halobenzyl alcohols (e.g., antiparasitic agents) .

Chemical Oxidation

-

Reagents : KMnO₄ or CrO₃ in acidic media.

-

Products : Oxidative cleavage of the benzyl group may yield 4-nitrobenzoic acid derivatives , though experimental data specific to this compound remains limited.

Derivatization and Functionalization

The aromatic amine group enables further chemical modifications:

Diazo Coupling

-

Reagents : NaNO₂/HCl, followed by coupling with phenols or amines.

-

Products : Azo dyes or bioconjugates, utilized in photodynamic therapy research.

Acetylation

-

Conditions : Acetic anhydride, pyridine, room temperature.

-

Products : N-acetyl-4-aminobenzyl butyrate , stabilizing the amine against oxidation .

Biological Activity and Reactivity

While not a direct chemical reaction, this compound’s structural analogs exhibit pharmacological interactions:

-

HDAC Inhibition : Analogues like 4-(4-aminophenyl)butyrate show histone deacetylase (HDAC) inhibitory activity, inducing apoptosis in HT-29 colorectal cancer cells .

-

MAO Inhibition : Potential interaction with monoamine oxidases, altering neurotransmitter catabolism .

Reaction Comparison Table

Mechanistic Insights

Scientific Research Applications

4-Aminobenzyl butyrate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Aminobenzyl butyrate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the ester group can undergo hydrolysis to release butyric acid, which has known biological activities. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound | Molecular Formula | Functional Groups | Key Applications |

|---|---|---|---|

| This compound | C₁₀H₁₃NO₂ | Ester, aromatic amine | Medicinal chemistry, enzyme studies |

| 4-Aminobenzyl Alcohol | C₇H₉NO | Alcohol, aromatic amine | Glycosylation reactions |

| 4-Aminobenzyl Cyanide | C₈H₈N₂ | Nitrile, aromatic amine | Pharmaceutical precursor |

| 4-Nitrophenyl Butyrate | C₁₀H₁₁NO₄ | Ester, nitro group | Enzyme substrate (lipase assays) |

| Ethyl (4-Methoxybenzyl)aminoacetate | C₁₂H₁₇NO₃ | Ester, methoxybenzyl, amine | Chemical synthesis, agrochemicals |

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | This compound | 4-Aminobenzyl Cyanide | 4-Nitrophenyl Butyrate |

|---|---|---|---|

| Boiling Point (°C) | 255–260 (est.) | 290–295 (est.) | 280–285 (est.) |

| LogP (Lipophilicity) | 1.8 | 1.2 | 2.5 |

| Water Solubility | Low (0.1 g/L) | Very low (<0.01 g/L) | Insoluble |

| Key Reactivity | Ester hydrolysis | Nucleophilic addition | Enzymatic hydrolysis |

Notes:

- The higher LogP of 4-nitrophenyl butyrate reflects its nitro group’s electron-withdrawing effect, increasing lipophilicity but reducing solubility .

- 4-Aminobenzyl cyanide’s low solubility limits its direct use in aqueous systems, necessitating organic solvents for reactions .

Unique Advantages of this compound

Dual Reactivity : Combines ester hydrolysis (for prodrug activation) and aromatic amine participation in hydrogen bonding, enabling multi-target interactions .

Balanced Lipophilicity : Optimal LogP (~1.8) enhances membrane permeability while retaining moderate solubility, critical for central nervous system drug design .

Enzyme Compatibility : Unlike 4-nitrophenyl butyrate, its lack of a nitro group minimizes cytotoxicity, making it suitable for in vivo studies .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-Aminobenzyl butyrate, and how can purity be optimized?

- Methodological Answer : this compound synthesis typically involves coupling 4-aminobenzyl alcohol with butyric acid derivatives. Acylation reactions using activated esters (e.g., p-nitrophenyl esters) or carbodiimide-based coupling agents (e.g., EDC/HOBt) are standard. For purity optimization, column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended. Impurity profiling via HPLC with UV detection (λ = 254 nm) ensures ≥98% purity .

Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC coupled with UV-Vis spectrophotometry (λ = 280 nm, due to the aromatic amine group) is widely used. For trace analysis, LC-MS/MS in positive ion mode (m/z transitions: [M+H]+) provides higher sensitivity. Validation parameters (linearity, LOD/LOQ, recovery rates) should adhere to ICH guidelines. Pre-column derivatization with dansyl chloride enhances detectability in complex samples like plasma .

Q. How should this compound be stored to maintain stability, and what degradation products are observed?

- Methodological Answer : Store at 2–8°C in amber vials under inert gas (N2/Ar) to prevent oxidation of the aromatic amine. Degradation under humidity or heat leads to hydrolysis into 4-aminobenzyl alcohol and butyric acid, detectable via TLC (Rf shift) or FT-IR (loss of ester C=O peak at 1740 cm⁻¹). Long-term stability studies (ICH Q1A) under accelerated conditions (40°C/75% RH) are critical for shelf-life determination .

Advanced Research Questions

Q. How do experimental variables (dosage, administration route) influence the pharmacokinetics of this compound in vivo?

- Methodological Answer : Pharmacokinetic variability arises from route-dependent absorption. Oral administration requires enteric coating to bypass gastric degradation, while intraperitoneal injection ensures direct systemic delivery. Dose-response studies in rodent models (e.g., Sprague-Dawley rats) should measure plasma Cmax and Tmax via LC-MS. Butyrate’s short half-life (~6–12 minutes) necessitates prodrug strategies (e.g., esterase-sensitive derivatives) for sustained release .

Q. What mechanisms explain contradictory data on this compound’s immunomodulatory effects across cell and animal models?

- Methodological Answer : Discrepancies stem from cell-type-specific responses (e.g., Treg vs. Th17 polarization) and microbiota interactions. For mechanistic clarity:

- Use germ-free mice to isolate host vs. microbial effects.

- Perform RNA-seq on treated immune cells (e.g., macrophages) to map pathways (e.g., HDAC inhibition, PPAR-γ activation).

- Validate findings in translational models (e.g., DSS-induced colitis) with fecal butyrate quantification .

Q. How can self-immolative polymer systems enhance targeted delivery of this compound in cancer therapy?

- Methodological Answer : Incorporate this compound into polycarbamate backbones with tumor-specific triggers (e.g., matrix metalloproteinase-cleavable linkers). Upon enzymatic activation, the polymer undergoes head-to-tail disassembly via 1,6-aza-quinone methide elimination, releasing active butyrate. In vitro cytotoxicity assays (MTT) and in vivo xenograft models (e.g., HCT-116 tumors) validate tumor-selective apoptosis .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on this compound’s role in cancer progression?

- Methodological Answer : Context-dependent effects (pro- vs. anti-tumor) arise from concentration gradients and tumor microenvironment (TME) factors. Design studies with:

- Hypoxia chambers to mimic TME conditions.

- Single-cell RNA-seq to identify subpopulations responsive to butyrate.

- Dose-escalation trials comparing apoptotic (1–5 mM) vs. proliferative (0.1–0.5 mM) thresholds. Co-treatment with HDAC inhibitors (e.g., SAHA) may synergize effects .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.